N-(4-cyclopropylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including nucleophilic substitution and ester hydrolysis, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . Another example is the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which was prepared by condensation of two precursor molecules . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with cyclopropane rings and carboxamide groups has been analyzed in the literature. For instance, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide shows the cyclopropyl ring oriented almost perpendicular to the benzene ring, indicating the potential for steric interactions in the compound of interest . Similarly, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined, which could provide insights into the conformational preferences of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds containing cyclopropane rings and carboxamide groups can be inferred from the literature. For example, the dual cyclooxygenase/5-lipoxygenase inhibitors with anti-inflammatory activity, such as 1,2-dihydro-N-(2-thiazolyl)-1-oxopyrrolo[3,2,1-kl]phenothiazine-1-carboxamide, suggest that the compound of interest may also participate in similar biological pathways .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "N-(4-cyclopropylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the crystal structure and intermolecular interactions, such as hydrogen bonding and weak C-H⋯O interactions, can influence the solubility, melting point, and other physical properties . The presence of a cyclopropane ring can also affect the compound's stability and reactivity .
Scientific Research Applications
Metabolism and Disposition Studies
Research often focuses on understanding how compounds are metabolized and disposed of in the human body. For instance, the study by Donna B. Mamaril-Fishman et al. (2014) on the metabolism and disposition of GSK1322322, a peptidase deformylase inhibitor, used innovative techniques like the Entero-Test for biliary sampling in humans. This approach could be relevant for studying the metabolism of other complex molecules, providing insights into their pharmacokinetics and pharmacodynamics (Mamaril-Fishman et al., 2014).
Pharmacological Applications
The pharmacological utility of compounds, including their receptor binding properties and potential therapeutic applications, is another area of research. For example, the investigation into the behavior of radioactive metabolites of the 5-HT1A receptor radioligand by Osman et al. (1996) provides a model for studying how novel compounds interact with specific receptors in the brain, which could be applied to the compound (Osman et al., 1996).
Toxicology and Safety Assessment
Understanding the toxicological profile of new compounds is crucial for ensuring their safety for therapeutic use. The work by Fennell et al. (2005) on the metabolism and hemoglobin adduct formation of acrylamide in humans is an example of how compounds are assessed for their potential health risks, providing a framework for evaluating new chemicals (Fennell et al., 2005).
Novel Diagnostic Applications
Research into novel diagnostic markers or imaging agents also represents a potential application area. For instance, Kikuchi et al. (2010) explored the in vivo visualization of alpha-synuclein deposition in multiple system atrophy using a specific PET tracer, demonstrating how new compounds can be developed and utilized in diagnostic imaging (Kikuchi et al., 2010).
properties
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17-6-9(11(20-2)5-12(17)18)13(19)16-14-15-10(7-21-14)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVMGRSMLLDTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC(=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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